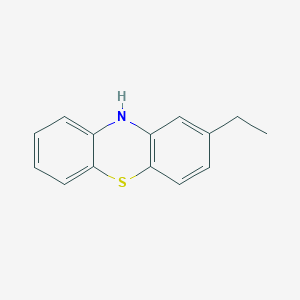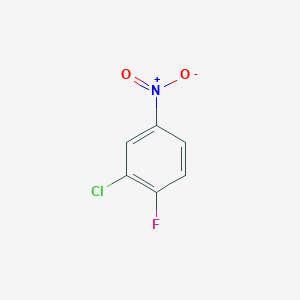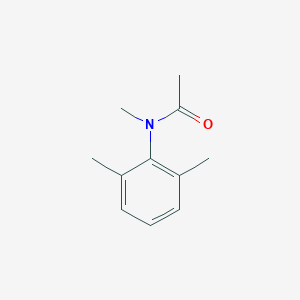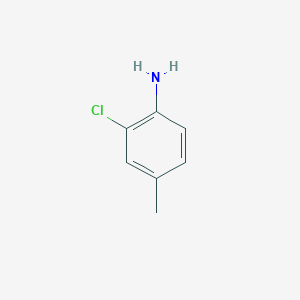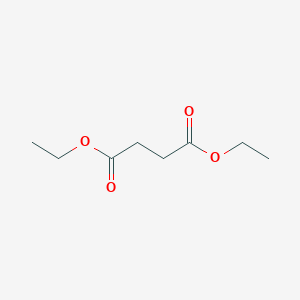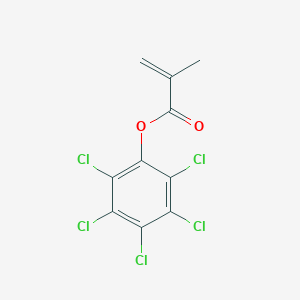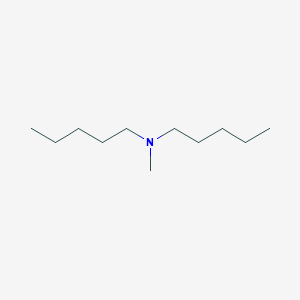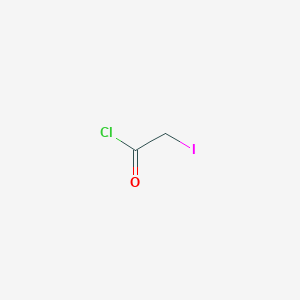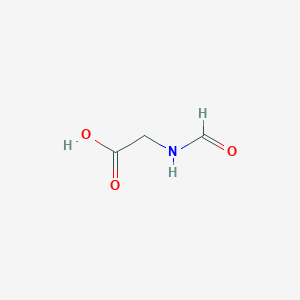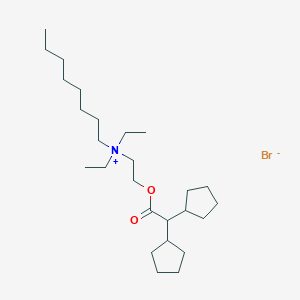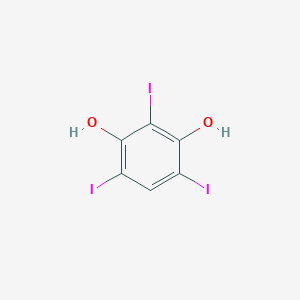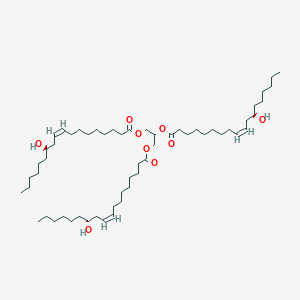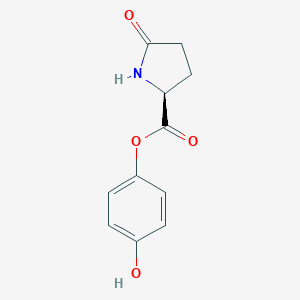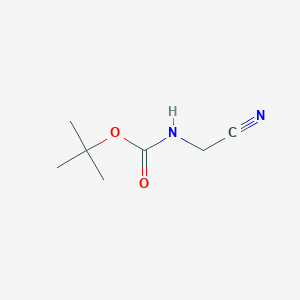
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various nitrogen-containing heterocycles and other organic compounds. It is particularly useful in the field of peptide synthesis, where protecting groups such as the tert-butoxycarbonyl (Boc) group are employed to shield amino groups during the assembly of peptide chains .
Synthesis Analysis
The synthesis of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile and related compounds can be achieved through various methods. One approach involves the chemoselective N-tert-butyloxycarbonylation of amines in water without the need for a catalyst. This method has been shown to produce N-t-Boc derivatives chemoselectively and without the formation of side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc . Another method includes the treatment of N-tert-butoxycarbonyl protected racemic amino acids with specific reagents to achieve high yields and enantiomeric purity, which is crucial for peptide synthesis .
Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is characterized by the presence of the tert-butoxycarbonyl protective group attached to an amino group. The molecular structure and the presence of this protective group play a significant role in the reactivity and stability of the compound during chemical reactions. X-ray diffraction analysis has been used to confirm the structure of related tetrazole compounds derived from precursors like (tert-Butyl-NNO-azoxy)acetonitrile .
Chemical Reactions Analysis
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is involved in various chemical reactions, particularly in the synthesis of peptides and nitrogen heterocycles. For instance, the tert-butoxycarbonyl group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . Additionally, the compound can act as a handle in solid-phase peptide synthesis, providing a stable link between the growing peptide chain and the solid support .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile are influenced by the tert-butoxycarbonyl group. This group increases the steric bulk and provides chemical stability to the amino group, preventing unwanted side reactions during synthesis. The solubility of the compound in various solvents and its stability under different pH conditions are important parameters that affect its use in peptide synthesis. For example, the retention behavior of N-t-Boc-amino acids during chromatographic separation is affected by the composition of the mobile phase, with optimal resolution achieved within certain acetonitrile or methanol concentrations .
Aplicaciones Científicas De Investigación
-
Reductive Amination for Derivatization of Ornithine Moiety
- Summary : Researchers have used a reductive amination between N-(tert-butoxycarbonyl)-L-2,5-diaminopropionic acid and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) to derivatize the ornithine moiety. This process converts the N5-primary amine into a secondary amine and extends it with an aminoethyl group, resulting in a modified ornithine building block .
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Amines
-
Mild Deprotection of N-tert-Butyloxycarbonyl (N-Boc) Group
-
Synthesis of N-Boc-Protected o-Aryl Anilines
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Amines
-
Mild Deprotection of N-tert-Butyloxycarbonyl (N-Boc) Group
Additionally, it’s worth noting that the tert-butyloxycarbonyl (BOC) protecting group is commonly used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
-
Synthesis of N-Boc-Protected o-Aryl Anilines
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Amines
-
Mild Deprotection of N-tert-Butyloxycarbonyl (N-Boc) Group
Additionally, it’s worth noting that the tert-butyloxycarbonyl (BOC) protecting group is commonly used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKPZXYDDZDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337999 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
CAS RN |
85363-04-8 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



